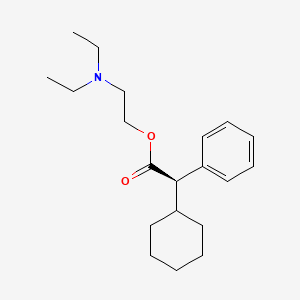
Drofenine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drofenine, ®- is an antimuscarinic antispasmodic drug used for relaxing smooth muscle. It is commonly used to treat conditions such as dysmenorrhea and pain in the gastrointestinal tract, biliary passages, and urogenital tract . Drofenine is known to increase the levels of the protein TRPV3, which is involved in various physiological processes .
Vorbereitungsmethoden
The synthetic route for Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Drofenine undergoes several types of chemical reactions, including:
Oxidation: Drofenine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Drofenine into its reduced forms.
Substitution: Drofenine can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Drofenine has several scientific research applications:
Wirkmechanismus
Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It interacts with the residue H426, which is required for TRPV3 activation . This interaction leads to increased calcium influx in cells expressing TRPV3, which in turn modulates various physiological processes. Additionally, Drofenine has been shown to inhibit the Kv2.1 channel, which may contribute to its therapeutic effects in conditions like peripheral neuropathy .
Vergleich Mit ähnlichen Verbindungen
Drofenine is similar to other TRPV3 agonists such as 2-aminoethoxydiphenylboronate (2-APB) and carvacrol. Drofenine exhibits greater selectivity for TRPV3 and higher cytotoxicity in human keratinocytes compared to these compounds . This makes Drofenine a valuable tool for studying TRPV3 functions and developing new therapeutic agents.
Similar Compounds
- 2-aminoethoxydiphenylboronate (2-APB)
- Carvacrol
Drofenine’s unique selectivity and potency make it a distinct and valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
248939-84-6 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl (2R)-2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
AGJBLWCLQCKRJP-IBGZPJMESA-N |
Isomerische SMILES |
CCN(CC)CCOC(=O)[C@H](C1CCCCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


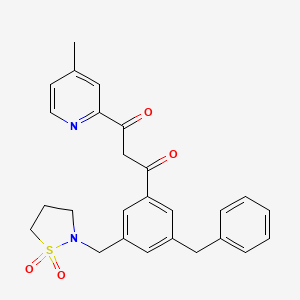
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)



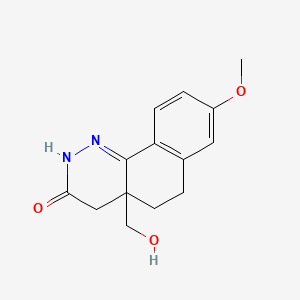

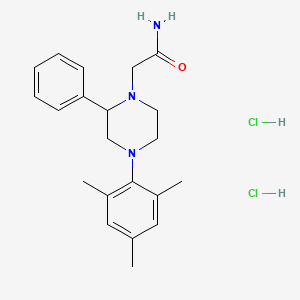

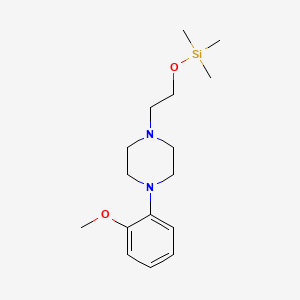
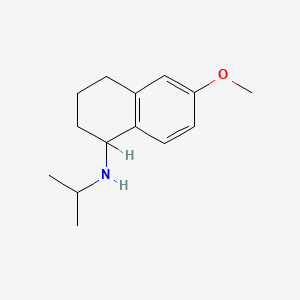
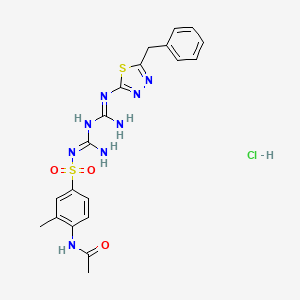
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

